molecular formula C10H8Cl2O B8398774 1-(2,6-Dichlorophenyl)but-3-yn-1-ol

1-(2,6-Dichlorophenyl)but-3-yn-1-ol

Cat. No.: B8398774
M. Wt: 215.07 g/mol
InChI Key: DEBJGERBMMIBPI-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)but-3-yn-1-ol is a chlorinated aromatic compound featuring a propargyl alcohol moiety (-C≡C-CH2-OH) attached to a 2,6-dichlorophenyl group.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H8Cl2O/c1-2-4-9(13)10-7(11)5-3-6-8(10)12/h1,3,5-6,9,13H,4H2

InChI Key

DEBJGERBMMIBPI-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups
1-(2,6-Dichlorophenyl)but-3-yn-1-ol* C₁₀H₈Cl₂O ~215 Propargyl alcohol, 2,6-dichlorophenyl
1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one C₁₄H₉Cl₂NO 278.13 Lactam (indolone), 2,6-dichlorophenyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₈ClF₃N₂OS 336.72 Pyrazole, sulfanyl, trifluoromethyl
1-[(2,6-Dichlorophenyl)methyl]-1H-indole-3-carbaldehyde C₁₆H₁₁Cl₂NO 320.18 Indole, aldehyde, dichlorophenylmethyl

Key Observations :

  • Propargyl Alcohol vs.
  • Substitution Patterns : The 2,6-dichlorophenyl group in the target compound creates steric hindrance, similar to 1-[(2,6-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde, but differs from the 3-chlorophenylsulfanyl group in the pyrazole derivative .

Physicochemical Properties

Property This compound (Inferred) 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one
Physical State Likely liquid or low-melting solid Solid (beige)
Odor Unreported Nearly odorless
Solubility Higher polarity due to -OH group Likely low water solubility (aromatic lactam)

Comparison Notes:

  • The hydroxyl group in the target compound may enhance solubility in polar solvents compared to the indolone derivative, which is more lipophilic due to its fused aromatic system .
  • Steric effects from the 2,6-dichlorophenyl group in both compounds could reduce reactivity at the aromatic ring compared to monosubstituted analogs.

Rationale :

  • The indolone derivative’s solid state reduces inhalation risk compared to volatile propargyl alcohols .

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